molecular formula C20H20O4 B5837022 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one

4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one

Cat. No.: B5837022
M. Wt: 324.4 g/mol
InChI Key: PFCUXKQQQNWJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one is a synthetic coumarin derivative intended for research and development purposes. As a member of the coumarin family, a class of compounds known for a wide spectrum of biological activities, this specific molecule is of significant interest in medicinal chemistry and pharmacology. Its structure, featuring a 4-ethyl substitution and a 7-benzyloxy group with a meta-methoxyphenyl ring, is designed for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate potential applications as a key intermediate in the synthesis of more complex molecules or to probe its intrinsic biological properties. Coumarin-based structures have been studied for various applications, including as flavor modulators to mask bitter tastes and enhance sweet or umami sensations in edible products . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary handling and storage precautions, as per its Safety Data Sheet (SDS), must be followed by qualified laboratory personnel.

Properties

IUPAC Name

4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(9-8-17(15)20)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCUXKQQQNWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Chromenone derivatives vary significantly in properties based on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Chromenone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-Ethyl, 8-methyl, 7-(3-methoxyphenylmethoxy) C₁₉H₂₂N₂O₄ 342.39 N/A N/A High boiling point, methoxy-aryl
10e 4-Ethyl, 7-(3-methoxyphenylthiazol-2-ylamino) C₂₂H₂₁N₃O₃S 407.48 215–217 80 Thiazole-amino linker
10f 4-Ethyl, 7-(3-nitrophenylthiazol-2-ylamino) C₂₁H₁₈N₄O₄S 422.45 303–304 86 Nitro group, high melting point
11b 4-Propyl, 7-(4-bromophenylthiazol-2-ylamino) C₂₂H₂₂BrN₃O₂S 480.39 290–293 95 Bromine substituent, high yield
3-Acetyl-8-methoxy-2H-chromen-2-one 3-Acetyl, 8-methoxy C₁₂H₁₀O₄ 218.21 N/A N/A Acetyl group, smaller molecular size
Compound I 2-(4-Methylphenyl), 7-(2-methylpropoxy) C₂₁H₂₂O₃ 322.40 N/A N/A Propoxy chain, π-π interactions

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Nitro-substituted 10f exhibits a significantly higher melting point (303–304°C) compared to methoxy-substituted analogs, likely due to enhanced intermolecular dipole interactions.
  • Substituent Bulk : The target compound’s (3-methoxyphenyl)methoxy group introduces steric bulk, which may reduce crystallinity compared to simpler analogs like 3-acetyl-8-methoxy-2H-chromen-2-one .
  • Halogen Effects : Bromine in 11b increases molecular weight and contributes to a high melting point (290–293°C), typical of halogenated aromatics.

Solid-State and Supramolecular Features

  • Crystal Packing : Compound I lacks hydrogen bonds but stabilizes via intramolecular C–H···O contacts (S(5)/S(6) motifs) and π-π stacking (3.5 Å interplanar distance). In contrast, nitro- or bromine-substituted analogs (e.g., 10f, 11b ) likely exhibit stronger dipole-driven packing.
  • Solubility : The target compound’s methoxy-aryl group may enhance lipid solubility compared to nitro- or bromine-containing derivatives, though exact data are unavailable .

Biological Activity

4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one, also known by its CAS number 6629-68-1, is a synthetic organic compound belonging to the chromen-2-one class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC20H20O4
Molecular Weight324.37 g/mol
Density1.168 g/cm³
Boiling Point494.9 °C
Flash Point223.7 °C

These properties suggest that the compound is stable under various conditions, making it suitable for further biological investigations.

Anticancer Properties

Research has indicated that derivatives of chromen-2-one exhibit significant anticancer activity. A study highlighted that compounds similar to this compound demonstrated moderate antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.

Case Study: Antiproliferative Activity
In a comparative analysis of several chromen-2-one derivatives, it was found that:

  • Compound A (similar structure) exhibited an IC50 of 0.03 μM against MDA-MB-231 cells.
  • Doxorubicin , a standard chemotherapy drug, had an IC50 of 0.60 μM.

This indicates that certain derivatives may be significantly more potent than established treatments under hypoxic conditions, which are common in tumor microenvironments .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. Docking studies have suggested potential interactions with carbonic anhydrase IX (CA IX), a protein often overexpressed in tumors and associated with poor prognosis .

Additional Biological Activities

Beyond anticancer effects, compounds within this class have been investigated for other biological activities:

  • Antimicrobial Activity : Some studies have reported that chromen derivatives possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation in preclinical models.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Study ReferenceCell LineIC50 (μM)Observations
MDA-MB-2310.03Strong antiproliferative activity under hypoxia
A549N/AModerate inhibition observed
HeLaN/APotential for further development as an anticancer agent

Q & A

Basic: What are the optimal synthetic routes for 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one, and how can reaction yields be improved?

Answer:
The compound can be synthesized via microwave-assisted methods, which reduce reaction times and improve yields compared to conventional heating . Key steps include:

  • Condensation reactions using catalysts like DMF-dimethyl acetal for chromenone ring formation .
  • Etherification of the hydroxyl group with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield optimization by controlling temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Microwave, 100°C, 30 min85–90
2K₂CO₃, DMF, 12 h75–80

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) .
  • Structural analogs : Compare activity with derivatives (e.g., 7-hydroxy-8-methylchromenones) to identify substituent-specific effects .
  • Dose-response curves : Use nonlinear regression models to quantify potency differences across studies .
  • Mechanistic studies : Employ SPR (surface plasmon resonance) to validate target binding, as done for related chromenones .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl at C4, methoxybenzyl at C7) via characteristic shifts (e.g., δ 6.8–7.4 ppm for aromatic protons) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 343.4 .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar chromenones .

Table 2: Key Spectral Data

TechniqueKey Observations
¹H NMRδ 1.3 (t, 3H, CH₂CH₃), δ 3.8 (s, 3H, OCH₃)
IR1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 or COX-2, leveraging crystal structures (PDB: 1PQ2, 5KIR) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (%ABS = 65–70) and BBB permeability (logBB < -1) .

Note: Validate predictions with in vitro assays (e.g., CYP450 inhibition) .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) for 48 h, monitor via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) for 24 h; quantify degradation products (e.g., demethylated analogs) using LC-MS .
  • Thermal stability : TGA analysis shows decomposition onset at ~250°C .

Advanced: What strategies enhance the compound’s bioavailability for therapeutic applications?

Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonate at C3) to improve solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
  • Prodrug design : Synthesize phosphate esters at the hydroxyl group for enhanced intestinal absorption .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate >95% purity .
  • Byproduct control : Optimize stoichiometry to minimize diaryl ether byproducts (e.g., reduce excess 3-methoxybenzyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.